LogP and LogD Differentiation of the 2-Chlorophenyl Substituent vs. Unsubstituted Phenyl Analog
The 2-chlorophenyl substitution on the methanamine carbon increases computed LogP (XLogP3-AA) to 2.8, compared to approximately 2.63 for the non-chlorinated phenyl analog 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]ethanamine . The LogD at pH 7.4 for the target compound is 1.69, indicating ~84-fold preferential distribution into the neutral (lipid-soluble) form at physiological pH [1]. This enhanced lipophilicity relative to the des-chloro analog translates to an approximately 0.17–0.45 LogP unit increase attributable to the ortho-chlorine, which is a magnitude consistent with trends observed across halogenated 1,4-benzodioxane series where chlorine substitution systematically modulates receptor binding affinity through hydrophobic interactions [2].
| Evidence Dimension | Lipophilicity (partition coefficient and pH-dependent distribution) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; LogD (pH 7.4) = 1.69; LogD (pH 5.5) = 0.19 |
| Comparator Or Baseline | Non-chlorinated phenyl analog (2,3-dihydro-1,4-benzodioxin-6-yl-2-phenylethanamine): LogP ≈ 2.63; des-chloro benzodioxin methanamine scaffold: LogP ≈ 1.87–1.26 |
| Quantified Difference | ΔLogP ≈ +0.17 to +0.45 vs. non-chlorinated analog; ΔLogP ≈ +0.93 to +1.54 vs. unsubstituted benzodioxin scaffold |
| Conditions | Computed values (XLogP3-AA algorithm, PubChem; ChemAxon LogD predictor, ChemBase) |
Why This Matters
The ortho-chlorine-driven LogP shift is within the range shown to alter membrane permeability and target protein binding in chlorinated benzodioxane SAR series, providing a quantifiable basis for selecting the 2-chlorophenyl analog over the unsubstituted phenyl version when increased lipophilicity is desired for a given assay system.
- [1] ChemBase ID 283973. (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine – Computed LogD Values. ChemBase.cn. http://www.chembase.cn/molecule-283973.html (accessed 2026-05-05). View Source
- [2] Quaglia, W.; Pigini, M.; Piergentili, A.; et al. Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α₁D-Adrenoreceptor Antagonists, 5-HT₁A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 2008, 51(20), 6357–6370. DOI: 10.1021/jm800123g. View Source
